![molecular formula C15H16F3O3RhS- B066390 Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate CAS No. 178397-71-2](/img/structure/B66390.png)
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate
Overview
Description
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate, also known as Bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]rhodium 1,1,1-trifluoromethanesulfonate, is a catalyst . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Molecular Structure Analysis
The empirical formula of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is C15H16F3O3RhS . Its molecular weight is 436.25 . The SMILES string representation is [Rh+].C1C2C=CC1C=C2.C3C4C=CC3C=C4.[O-]S(=O)(=O)C(F)(F)F .Chemical Reactions Analysis
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is used as a reactant for metalation via C-C bond cleavage, synthesis of rhodium/ph-binepine catalysts, and as a catalyst for enantioselective hydrogenation .Physical And Chemical Properties Analysis
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is an orange powder . It has a melting point of 119-121 °C . It is not soluble in water . The exact mass and monoisotopic mass are 435.982729 .Scientific Research Applications
Hydrogenation Catalyst
This compound is used as a hydrogenation catalyst . Hydrogenation is a chemical reaction between molecular hydrogen (H2) and another compound or element, usually in the presence of a catalyst. This process is commonly used in the petrochemical industry for the hydrogenation of unsaturated substrates.
Metalation via C-C Bond Cleavage
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is used as a reactant for metalation via carbon-carbon (C-C) bond cleavage . Metalation is a process where a metal ion is introduced into a molecule. C-C bond cleavage is a type of reaction where a carbon-carbon bond is broken or cleaved.
Synthesis of Rhodium/ph-binepine Catalysts
This compound is used in the synthesis of rhodium/ph-binepine catalysts . These catalysts are typically used in various organic reactions, including but not limited to, hydrogenation, hydrosilylation, and hydroformylation reactions.
Catalyst for Enantioselective Hydrogenation
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is used as a catalyst for enantioselective hydrogenation . Enantioselective hydrogenation is a type of chemical reaction where one enantiomer of a compound is preferentially formed over the other, which is crucial in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate, also known as bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the chemical reactions it catalyzes .
Mode of Action
This compound interacts with its targets by facilitating the breaking and forming of bonds during chemical reactions . It is particularly used for metalation via C-C bond cleavage, synthesis of rhodium/ph-binepine catalysts, and as a catalyst for enantioselective hydrogenation .
Biochemical Pathways
The exact biochemical pathways affected by Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate are dependent on the specific reactions it is used to catalyze. In general, it facilitates reactions that involve the cleavage and formation of carbon-carbon bonds .
Pharmacokinetics
Its bioavailability would be more pertinent in the context of its presence in a reaction mixture and its ability to interact with the reactants .
Result of Action
The result of the action of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is the facilitation of chemical reactions, leading to the desired products . Its use can improve the efficiency and selectivity of these reactions .
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHRHMIKUQBKHC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3O3RhS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579046 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |
CAS RN |
178397-71-2 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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